molecular formula C13H11NO3S B11998886 3-Benzoylbenzenesulfonamide

3-Benzoylbenzenesulfonamide

Cat. No.: B11998886
M. Wt: 261.30 g/mol
InChI Key: PBSKXQQQZMKQSK-UHFFFAOYSA-N
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Description

3-Benzoylbenzenesulfonamide is an organic compound with the molecular formula C13H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzoyl group attached to a benzenesulfonamide moiety, making it a unique structure with potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Benzoylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and thereby affecting the pH regulation in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

Comparison with Similar Compounds

Uniqueness: 3-Benzoylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

3-benzoylbenzenesulfonamide

InChI

InChI=1S/C13H11NO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,(H2,14,16,17)

InChI Key

PBSKXQQQZMKQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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